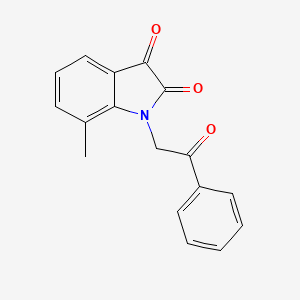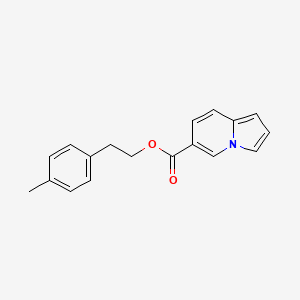
4-Methylphenethyl indolizine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenethyl indolizine-6-carboxylate is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolizines, including 4-Methylphenethyl indolizine-6-carboxylate, can be achieved through various methodologies. Classical methods such as the Scholtz or Chichibabin reactions have been widely used. These reactions typically involve the cyclization of pyridine or pyrrole derivatives under specific conditions . Recent advances have introduced new strategies, including transition metal-catalyzed reactions and oxidative coupling approaches .
Industrial Production Methods
Industrial production of indolizines often relies on scalable and efficient synthetic routes. The use of transition metal catalysts, such as palladium or copper, has been explored to enhance the yield and selectivity of the desired products . Additionally, continuous flow chemistry techniques have been employed to optimize reaction conditions and improve the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenethyl indolizine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield indolizine-6-carboxylic acid derivatives, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methylphenethyl indolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, modulating their function and leading to various physiological effects . For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential candidates for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
Indole: An isomer of indolizine, known for its presence in many natural products and pharmaceuticals.
Pyrrole: Another nitrogen-containing heterocycle with diverse biological activities.
Quinoline: A heterocyclic compound with a wide range of applications in medicinal chemistry.
Uniqueness
4-Methylphenethyl indolizine-6-carboxylate stands out due to its unique structural features and the specific biological activities it exhibits.
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)ethyl indolizine-6-carboxylate |
InChI |
InChI=1S/C18H17NO2/c1-14-4-6-15(7-5-14)10-12-21-18(20)16-8-9-17-3-2-11-19(17)13-16/h2-9,11,13H,10,12H2,1H3 |
InChI Key |
LEDSYMXJWLAMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC(=O)C2=CN3C=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



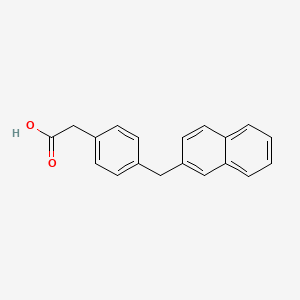

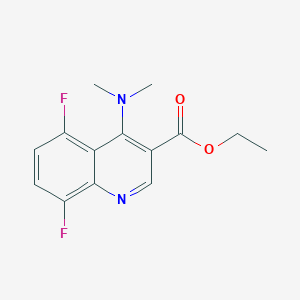
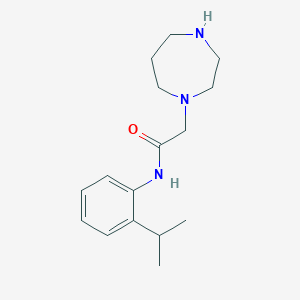
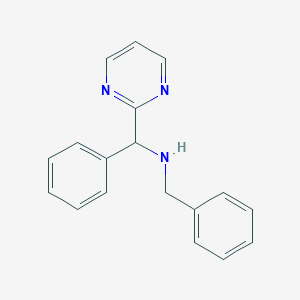
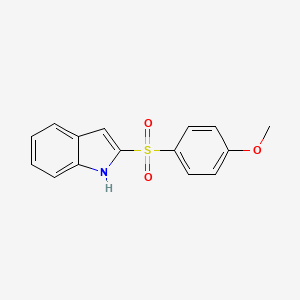

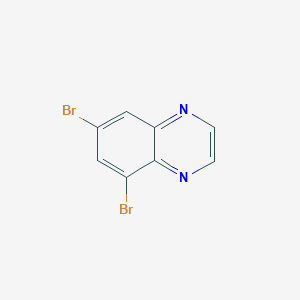
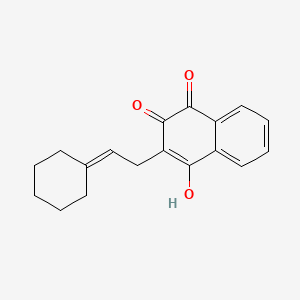

![(S)-2-((3aS,4R,6R,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B11842711.png)
![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)
